5-Bromo-1,2-dimethoxy-3-selenocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,2-dimethoxy-3-selenocyanatobenzene is an organoselenium compound with the molecular formula C9H8BrNO2Se It is a derivative of benzene, featuring bromine, methoxy, and selenocyanate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-dimethoxy-3-selenocyanatobenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective substitution of the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,2-dimethoxy-3-selenocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: The bromine and selenocyanate groups can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Dehalogenated and deselenocyanated products.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,2-dimethoxy-3-selenocyanatobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of novel materials and catalysts
Wirkmechanismus
The mechanism of action of 5-Bromo-1,2-dimethoxy-3-selenocyanatobenzene involves its interaction with molecular targets through its functional groups. The selenocyanate group can undergo redox reactions, influencing cellular oxidative stress pathways. The bromine and methoxy groups contribute to the compound’s reactivity and ability to form stable intermediates during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Similar structure but lacks the selenocyanate group.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Contains similar functional groups but differs in the overall structure and oxidation state.
Uniqueness
5-Bromo-1,2-dimethoxy-3-selenocyanatobenzene is unique due to the presence of the selenocyanate group, which imparts distinct chemical reactivity and potential biological activities not found in its analogs .
Eigenschaften
Molekularformel |
C9H8BrNO2Se |
---|---|
Molekulargewicht |
321.04 g/mol |
IUPAC-Name |
(5-bromo-2,3-dimethoxyphenyl) selenocyanate |
InChI |
InChI=1S/C9H8BrNO2Se/c1-12-7-3-6(10)4-8(14-5-11)9(7)13-2/h3-4H,1-2H3 |
InChI-Schlüssel |
CIVIZZUUSFIRLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)Br)[Se]C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.